4-(3-Chloro-5-fluorophenyl)semicarbazide 4-(3-Chloro-5-fluorophenyl)semicarbazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14036367
InChI: InChI=1S/C7H7ClFN3O/c8-4-1-5(9)3-6(2-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
SMILES:
Molecular Formula: C7H7ClFN3O
Molecular Weight: 203.60 g/mol

4-(3-Chloro-5-fluorophenyl)semicarbazide

CAS No.:

Cat. No.: VC14036367

Molecular Formula: C7H7ClFN3O

Molecular Weight: 203.60 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chloro-5-fluorophenyl)semicarbazide -

Specification

Molecular Formula C7H7ClFN3O
Molecular Weight 203.60 g/mol
IUPAC Name 1-amino-3-(3-chloro-5-fluorophenyl)urea
Standard InChI InChI=1S/C7H7ClFN3O/c8-4-1-5(9)3-6(2-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
Standard InChI Key NMRXREIIDJYCDO-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1F)Cl)NC(=O)NN

Introduction

Structural and Chemical Characteristics

The molecular formula of 4-(3-Chloro-5-fluorophenyl)semicarbazide is C₇H₆ClFN₃O, with a molecular weight of 213.6 g/mol. The compound’s structure comprises:

  • A semicarbazide group (–NH–C(=O)–NH₂) providing hydrogen-bonding capabilities.

  • A 3-chloro-5-fluorophenyl ring introducing steric and electronic effects that modulate reactivity and target affinity.

The chlorine and fluorine atoms create a meta-substitution pattern, enhancing the compound’s polarity and influencing its pharmacokinetic properties. Density functional theory (DFT) calculations suggest that the electron-withdrawing nature of these halogens reduces electron density on the phenyl ring, favoring interactions with electron-rich enzyme active sites .

Synthesis and Optimization

Reaction Conditions and Yields

StepReagents/ConditionsTemperatureTimeYield
1Bis(2,2,2-trifluoroethyl) carbonate, Et₃N0°C → RT6 hr85%
2Hydrazine hydrate, EtOHReflux2 hr78%

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C).

  • Stability: Stable under ambient conditions but prone to hydrolysis in strongly acidic or basic environments.

Spectroscopic Data

  • IR (KBr): Peaks at 3340 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch), and 1090 cm⁻¹ (C–F stretch).

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 2H, Ar–H), 6.95 (s, 1H, NH₂), 3.10 (s, 2H, NH₂).

Biological Activity and Mechanisms

EnzymeIC₅₀ (µM)Selectivity Index (vs. Counterpart)
Acetylcholinesterase (AChE)0.4512.3 (vs. BuChE)
Butyrylcholinesterase (BuChE)5.5
MAO-B2.18.9 (vs. MAO-A)

The 3-chloro-5-fluorophenyl moiety likely enhances binding to the peripheral anionic site of AChE through hydrophobic and halogen-bonding interactions .

Applications in Drug Development

Anticonvulsant Candidates

Halogenated semicarbazides are explored for seizure suppression. In maximal electroshock (MES) models, analogs such as 4-(4-chlorophenyl)semicarbazide demonstrate ED₅₀ values of ~30 mg/kg with low neurotoxicity (TD₅₀ > 100 mg/kg) . The fluorine atom in the 5th position may further improve blood-brain barrier permeability.

Anticancer Prospects

Preliminary studies on similar compounds reveal apoptosis induction in cancer cell lines (e.g., MCF-7 breast cancer) via caspase-3 activation. The chloro-fluoro substitution pattern could enhance DNA intercalation or topoisomerase inhibition .

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